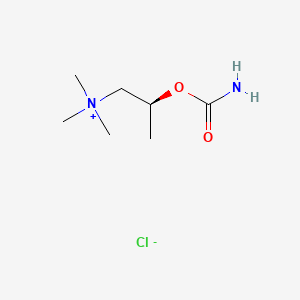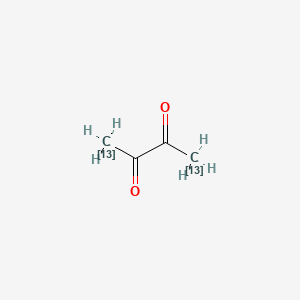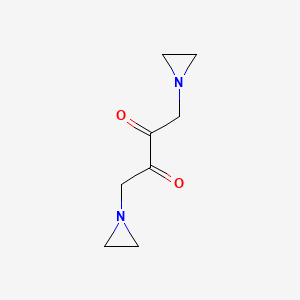
(S)-Bethanechol
概要
説明
(S)-Bethanechol is a chiral compound that belongs to the class of cholinergic agents. It is a synthetic ester of carbamic acid and is structurally similar to acetylcholine. This compound is primarily used in the medical field to stimulate smooth muscle contractions, particularly in the gastrointestinal and urinary tracts. This compound is known for its ability to mimic the action of acetylcholine, a neurotransmitter, by binding to muscarinic receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bethanechol typically involves the esterification of carbamic acid with a suitable alcohol. One common method is the reaction of carbamic acid with (S)-2-hydroxypropyltrimethylammonium chloride under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale.
化学反応の分析
Types of Reactions
(S)-Bethanechol undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, this compound can hydrolyze to form carbamic acid and the corresponding alcohol.
Oxidation: Oxidizing agents can convert this compound into its corresponding oxide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carbamic acid and the corresponding alcohol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
(S)-Bethanechol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in research to understand the role of cholinergic agents in cellular signaling and neurotransmission.
Medicine: Investigated for its therapeutic potential in treating conditions such as urinary retention and gastrointestinal disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
(S)-Bethanechol exerts its effects by binding to muscarinic receptors, which are a subtype of acetylcholine receptors. Upon binding, this compound activates these receptors, leading to the stimulation of smooth muscle contractions. The molecular targets include the M2 and M3 muscarinic receptors, which are primarily found in the gastrointestinal and urinary tracts. The activation of these receptors triggers a cascade of intracellular signaling pathways, resulting in increased intracellular calcium levels and muscle contraction.
類似化合物との比較
Similar Compounds
Acetylcholine: The natural neurotransmitter that (S)-Bethanechol mimics.
Carbachol: Another cholinergic agent with similar properties but less selective for muscarinic receptors.
Pilocarpine: A naturally occurring cholinergic agent used in the treatment of glaucoma and dry mouth.
Uniqueness of this compound
This compound is unique due to its high selectivity for muscarinic receptors and its resistance to hydrolysis by acetylcholinesterase. This makes it particularly effective in stimulating smooth muscle contractions without being rapidly degraded in the body. Additionally, its chiral nature allows for specific interactions with muscarinic receptors, enhancing its therapeutic potential.
特性
IUPAC Name |
[(2S)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMYXBSBOVVBH-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669846 | |
| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944538-50-5 | |
| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main mechanism of action of (S)-Bethanechol?
A1: this compound functions as a muscarinic receptor agonist. [] While the provided abstracts don't delve into specific downstream effects, muscarinic receptor activation is generally associated with parasympathetic nervous system stimulation. This can lead to various physiological responses, including smooth muscle contraction in organs like the bladder and gastrointestinal tract. []
Q2: How does the activity of this compound compare to its racemic mixture or its (R)-enantiomer?
A2: The provided research hints at potential differences in activity between this compound and its enantiomers. One study focuses on the effects of racemic bethanechol and its individual enantiomers on muscarine receptors in the guinea pig ileum. [] This suggests that the stereochemistry of the molecule plays a role in its interaction with the target receptors. Further research is needed to fully elucidate the specific differences in binding affinities and downstream effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)


![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)

![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)



